molecular formula C17H19N3O2S2 B3310608 N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide CAS No. 946211-66-1

N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide

Cat. No.: B3310608
CAS No.: 946211-66-1
M. Wt: 361.5 g/mol
InChI Key: QDGNNZZSQGUTQF-UHFFFAOYSA-N
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Description

The compound N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide features a thiazole core substituted at position 4 with a phenyl group and at position 5 with a propionamide moiety. A thioether bridge at position 2 connects to a cyclopropylamino-oxoethyl group.

Properties

IUPAC Name

N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-2-13(21)19-16-15(11-6-4-3-5-7-11)20-17(24-16)23-10-14(22)18-12-8-9-12/h3-7,12H,2,8-10H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGNNZZSQGUTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N=C(S1)SCC(=O)NC2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazole Derivatives with Anticancer Activity ()

Compounds 7b and 11, synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide, demonstrated potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL, respectively). These derivatives feature methylphenyl and hydrazone substituents, contrasting with the cyclopropylamino group in the target compound. The synthesis of these analogs utilized α-halo compounds (e.g., phenacyl bromide) and triethylamine catalysis, yielding products with moderate to high purity .

Pyrimidinone Derivatives ()

Compounds 2b and 2c (pyrimidinone cores) exhibit nitroaryl substituents and high yields (82–83%) but lower structural similarity to the target compound. Their melting points (218–225°C) and HRMS data suggest stability, though their biological activity remains uncharacterized.

Thiazole-Pyrazole Hybrids ()

A synthesis method for N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amides achieved an 82% yield using phenyl hydrazine and aqueous ethanol. These hybrids integrate pyrazole moieties, differing from the target compound’s cyclopropylamino group. The phenylpyrazole substituent may enhance lipophilicity, affecting membrane permeability .

Thiazolecarboxamide Derivatives ()

Biopharmacule’s compounds (e.g., BP 27384) feature chlorophenyl and piperazinyl groups on the thiazole core. These substituents likely modulate solubility and receptor affinity, contrasting with the cyclopropylamino-propionamide combination in the target compound .

Pharmacological and Physicochemical Properties

Compound Class Key Substituents Synthesis Yield IC₅₀ (HepG-2) Notable Properties
Target Compound Cyclopropylamino, propionamide Not reported Not reported Predicted metabolic stability
Thiazole derivatives Methylphenyl, hydrazones Moderate 1.61–1.98 μg/mL High anticancer activity
Pyrimidinones Nitrophenyl, tolylamino 82–83% N/A High thermal stability
Thiazole-pyrazoles Phenylpyrazole, methyl 82% N/A Enhanced lipophilicity
Thiazolecarboxamides Chlorophenyl, piperazinyl Not reported N/A Potential CNS activity

Structure-Activity Relationships (SAR)

  • Thioether Linkages : Present in both the target compound and derivatives, this moiety likely enhances thiol-mediated cellular uptake .
  • Substituent Bulk : The cyclopropyl group’s small size and rigidity may improve target binding compared to bulkier phenylpyrazole () or piperazinyl groups () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide

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